2,6-Di-tert-butylpyridine, polymer-bound

Catalog No.
S973661
CAS No.
107054-29-5
M.F
C45H71N3
M. Wt
654.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylpyridine, polymer-bound

CAS Number

107054-29-5

Product Name

2,6-Di-tert-butylpyridine, polymer-bound

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine

Molecular Formula

C45H71N3

Molecular Weight

654.084

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N

SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C

Organic Synthesis: As a Base and Scavenger

  • Brønsted-Lowry Base: 2,6-DTBP-poly functions as a recyclable Brønsted-Lowry base. Its bulky tert-butyl groups enhance its basicity while the polymer support facilitates easy separation from reaction mixtures. This allows for cleaner reactions and product isolation [].
  • Acid Scavenger: 2,6-DTBP-poly can act as an acid scavenger, particularly for Lewis acids. The pyridine ring can coordinate with Lewis acids, removing them from the reaction and preventing unwanted side reactions [].

Catalysis: Support for Transition Metal Catalysts

  • Heterogeneous Catalyst: 2,6-DTBP-poly can be used as a support for transition metal catalysts. The pyridine groups chelate transition metals, creating heterogeneous catalysts that offer several advantages. These include ease of separation from reaction products, reusability, and the potential for fine-tuning catalyst properties [].

Polymer Science: Monomer for Functional Polymers

  • Monomer for Functional Polymers: The vinyl group present in 2,6-DTBP-poly allows its incorporation as a co-monomer during polymerization. This introduces the bulky tert-butyl pyridine functionality into the polymer backbone, leading to polymers with unique properties like steric hindrance, basicity, and potential binding sites for further modifications [].

2,6-Di-tert-butylpyridine, polymer-bound (DTBP-poly) is a molecule used in organic synthesis research. It is a derivative of 2,6-di-tert-butylpyridine (DTBP) chemically linked to a solid polymer support []. DTBP itself is a hindered pyridine base, meaning it is a nitrogen-containing aromatic ring molecule with bulky tert-butyl groups attached at the 2 and 6 positions. These bulky groups make DTBP a strong base that is less reactive than other pyridine derivatives.

The attachment of DTBP to a polymer scaffold makes DTBP-poly a heterogeneous catalyst. This means it can be easily separated from the reaction mixture after use, allowing for catalyst recovery and reuse [].


Molecular Structure Analysis

The key feature of DTBP-poly is the combination of the DTBP functional group and the polymer support. The DTBP unit provides the basic character, while the polymer support allows for easy separation from the reaction mixture. The specific polymer used can vary, but polystyrene and polyacrylates are common [].


Chemical Reactions Analysis

DTBP-poly is primarily used as a base catalyst in organic synthesis reactions. Here are some examples:

  • Dehydrohalogenation: DTBP-poly can be used to remove halogen atoms (Cl, Br, I) from organic molecules to create carbon-carbon double bonds [].

For example, dehydrohalogenation of 2-chloro-butane with DTBP-poly can be represented by the following equation:

CH3CH2CH2Cl (2-chloro-butane) + KOH (potassium hydroxide) --> CH3CH2CH=CH2 (but-2-ene) + KCl (potassium chloride) []

  • Aldol condensation: DTBP-poly can act as a base catalyst for aldol condensations, which are reactions that create carbon-carbon bonds between carbonyl compounds [].

Physical And Chemical Properties Analysis

Specific physical and chemical properties of DTBP-poly, such as melting point, boiling point, and solubility, depend on the type of polymer support used. However, since DTBP-poly is a heterogeneous catalyst, these properties are not typically reported as they are not relevant to its function in reactions [].

2,6-Di-tert-butylpyridine serves as a versatile reagent in organic synthesis. It participates in several key reactions:

  • Proton Scavenging: It effectively removes protons in living polymerization processes, particularly in the polymerization of isobutylene .
  • Alfa-Enolation: This compound is utilized in the alfa-enolation of aldehydes when combined with ceric ammonium nitrate .
  • Vinyl Triflate Preparation: It plays a crucial role in synthesizing vinyl triflates from its polymer-bound form .

The synthesis of 2,6-di-tert-butylpyridine typically involves:

  • Chichibabin Reaction: This method employs tert-butyllithium reacting with pyridine to yield the desired product. The reaction is notable for producing bulky pyridine derivatives efficiently .
  • Polymerization Techniques: The polymer-bound variant can be synthesized through crosslinking with divinylbenzene, resulting in a solid form suitable for various applications .

2,6-Di-tert-butylpyridine, polymer-bound, finds utility across several fields:

  • Catalysis: It is commonly used as a catalyst or reagent in organic synthesis due to its ability to stabilize reactive intermediates .
  • Proteomics Research: The compound has specialized applications in proteomics and other biochemical research areas .
  • Polymer Chemistry: Its role in living polymerization makes it significant for developing new polymers with tailored properties .

Research on the interaction studies involving 2,6-di-tert-butylpyridine primarily focuses on its reactivity with other chemical species rather than biological interactions. Its capacity to act as a hindered base allows it to engage effectively in reactions requiring proton abstraction or stabilization of charged intermediates.

Several compounds share structural similarities with 2,6-di-tert-butylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
2,4,6-Tri-tert-butylpyridineThree tert-butyl groupsMore sterically hindered than 2,6-di-tert-butylpyridine; less expensive .
2,6-Di-tert-butyl-4-methylpyridineMethyl group additionExhibits different reactivity due to methyl substitution .
2,6-Di-tert-butylpyrimidinePyrimidine ring structureSimilar basicity but different electronic properties due to nitrogen placement .

The uniqueness of 2,6-di-tert-butylpyridine lies in its specific steric hindrance and reactivity profile that make it particularly effective for certain organic synthesis applications while being less reactive than other related compounds.

XLogP3

14.3

Dates

Modify: 2024-04-14

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